(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(13-8-2-1-3-9-13)6-4-10-5-7-12(18-10)14(16)17/h4-7H,1-3,8-9H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSPHXLDFQNKIV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Methodology
- Nitration Conditions :
Challenges
- Over-nitration : Controlled temperature and stoichiometry prevent di-nitration.
- Side Reactions : Oxidative side products are minimized by using diluted nitric acid.
Preparation of (Piperidin-1-yl)Acetone via Mannich Reaction
The piperidinyl ketone precursor is synthesized through a Mannich reaction , a three-component condensation between acetone, piperidine, and formaldehyde.
Reaction Protocol
- Reactants :
- Acetone (1.0 equiv), piperidine (1.2 equiv), formaldehyde (37% aqueous solution, 1.1 equiv).
- Catalyst : p-Toluenesulfonic acid (TsOH, 0.1 equiv) in toluene.
- Conditions : Reflux at 110°C for 4 hours.
- Workup : The product is extracted with dichloromethane, dried (MgSO₄), and purified via vacuum distillation.
Mechanistic Insight
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enol form of acetone, yielding the β-amino ketone.
Claisen-Schmidt Condensation for Enone Formation
The enone bridge is constructed via Claisen-Schmidt condensation between 5-nitrothiophene-2-carbaldehyde and (piperidin-1-yl)acetone.
Procedure
Limitations
- Byproducts : Self-condensation of the aldehyde is suppressed by using excess ketone.
- Purification : Silica gel chromatography effectively separates the enone from unreacted starting materials.
Horner-Wadsworth-Emmons (HWE) Reaction for Stereoselective Enone Synthesis
The HWE reaction offers superior E-selectivity compared to Claisen-Schmidt condensation.
Steps
- Phosphonate Preparation :
- Olefination :
Alternative Synthetic Routes
Heck Coupling
A palladium-catalyzed coupling between 5-nitrothiophene-2-yl iodide and vinyl piperidinyl ketone:
Michael Addition
- Substrates : 5-Nitrothiophene acrylate and piperidine.
- Base : DBU (1.0 equiv) in acetonitrile.
- Yield : 40–45% (limited by retro-Michael side reactions).
Optimization and Scale-Up Considerations
Flow Reactor Synthesis
Adapting methodologies from carpanone synthesis, continuous-flow systems enhance reproducibility:
Solvent Screening
- Optimal Solvent : Ethanol (balance of polarity and boiling point).
- Alternatives : THF (lower yield) or DMF (difficult purification).
Comparative Analysis of Methods
| Method | Yield (%) | E/Z Ratio | Purification Difficulty | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 60–65 | 95:5 | Moderate | High |
| HWE Reaction | 75–80 | >99:1 | Low | Moderate |
| Heck Coupling | 50–55 | N/A | High | Low |
| Flow Reactor (Claisen) | 70–75 | 95:5 | Low | High |
Challenges and Troubleshooting
- Nitro Group Stability :
- Light-sensitive; reactions conducted under amber glass.
- Piperidine Oxidation :
- Use of inert atmosphere (N₂/Ar) prevents N-oxidation.
- Enone Isomerization :
- Avoid prolonged heating; store final product at −20°C.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitrothiophene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the aromatic rings and the propenone backbone. Key comparisons include:
Table 1: Comparative Physicochemical Data
Key Observations :
- Electron-Withdrawing Groups : The nitro group on thiophene (target compound) versus nitrofuran in LabMol-80 may alter electronic distribution, affecting binding to enzymes like Mycobacterium tuberculosis targets (MIC = 0.19 µM for nitrofuran analogs) .
- Piperidine Influence : Piperidin-1-yl groups (target compound, LabMol-80) likely enhance solubility compared to methylsulfanyl (LabMol-93) or methylphenyl (LabMol-95) substituents .
- Melting Points : Higher melting points (e.g., 204°C for LabMol-93) correlate with polar substituents like nitrothiophene and methylsulfanyl, which may stabilize crystal lattices .
Biological Activity
The compound (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is known for its diverse pharmacological properties, and a nitrothiophene group that enhances its biological profile. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with piperidine derivatives in the presence of a suitable base. The reaction pathway can be summarized as follows:
- Formation of Imine Intermediate : The aldehyde reacts with piperidine to form an imine.
- Acrylamide Formation : The imine undergoes further reaction with acryloyl chloride to yield the final product.
This synthetic approach allows for the incorporation of various substituents on the piperidine and thiophene rings, potentially enhancing biological activity.
Antimicrobial Activity
Studies have indicated that compounds containing thiophene and piperidine moieties exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The introduction of the nitro group in this compound may enhance its efficacy against these pathogens.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | Salmonella typhi | TBD |
| Related Compound A | Bacillus subtilis | 2.14 |
| Related Compound B | Escherichia coli | TBD |
Antiparasitic Activity
The compound's structural similarity to other thiophene derivatives suggests potential antiparasitic activity. Research on related compounds has demonstrated effectiveness against Leishmania major, indicating that modifications to the thiophene structure can significantly influence biological activity .
Case Study 1: Antileishmanial Activity
A study focused on 5-nitrothiophene derivatives reported that certain compounds exhibited potent antileishmanial activity, with IC50 values significantly lower than standard treatments. The most active derivative showed an IC50 value of 11.2 µg/mL against L. major promastigotes . Given the structural parallels, it is hypothesized that this compound may exhibit similar or enhanced activity.
Case Study 2: Enzyme Inhibition
Another study evaluated various piperidine derivatives for their enzyme inhibitory properties, particularly against acetylcholinesterase and urease. Some compounds demonstrated strong inhibitory effects, suggesting that this compound could also possess enzyme inhibitory capabilities, which warrants further investigation .
Q & A
Basic: What are the optimal synthetic routes for (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiophene Functionalization: Introduce the nitro group at the 5-position of thiophene via nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
Knoevenagel Condensation: React 5-nitrothiophene-2-carbaldehyde with piperidin-1-ylacetone in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone. Solvent choice (e.g., ethanol or toluene) and temperature (80–110°C) influence yield and stereoselectivity .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How can the stereochemical integrity of the (2E)-configuration be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy: The coupling constant (J) between H2 and H3 in the α,β-unsaturated ketone (typically J = 12–16 Hz for trans-configuration) confirms the (2E)-geometry .
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.976 Å, b = 18.029 Å, c = 9.697 Å, and β = 90.728° was reported for a structurally analogous compound .
Advanced: What strategies resolve contradictory data in pharmacological studies of this compound?
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may arise from:
- Solubility Issues: Use co-solvents (DMSO/PBS) at concentrations <1% to avoid aggregation .
- Stereochemical Purity: Verify via chiral HPLC (e.g., Chiralpak AD-H column, heptane/isopropanol mobile phase) to exclude enantiomeric interference .
- Target Selectivity: Perform counter-screens against related enzymes (e.g., kinase panels) to assess off-target effects .
Advanced: How do computational models predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the nitro group and piperidine moiety .
- QSAR Analysis: Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like logP, polar surface area, and H-bond acceptor count .
- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate conformational flexibility of the thiophene ring .
Basic: What analytical techniques validate the compound’s purity and structure?
Methodological Answer:
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ = 319.0854 for C₁₂H₁₄N₂O₃S) ensures molecular integrity .
- FTIR Spectroscopy: Peaks at 1660 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-N stretch of piperidine) confirm functional groups .
- Elemental Analysis: Match calculated vs. experimental C, H, N percentages (e.g., C 54.73%, H 4.41%, N 8.82%) .
Advanced: How does the nitro group’s electronic effect influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitro group:
- Activates the Thiophene Ring: Enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids) at the 3-position .
- Reduces Electron Density: Stabilizes intermediates in Heck reactions, enabling regioselective C–H functionalization. Use Pd(OAc)₂/XPhos catalyst systems for optimal yields .
- Quantitative Analysis: Hammett substituent constants (σₚ = +0.82 for NO₂) correlate with reaction rates in DFT studies (B3LYP/6-31G*) .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation of the nitro group .
- Solvent Compatibility: Avoid DMF or DMSO for long-term storage; use anhydrous acetonitrile or dichloromethane. Monitor degradation via HPLC every 6 months .
Advanced: How can stereoelectronic effects of the piperidine ring modulate biological activity?
Methodological Answer:
- Conformational Analysis: Piperidine’s chair conformation positions the lone pair on nitrogen for optimal H-bonding with biological targets (e.g., serotonin receptors) .
- N-Methylation Studies: Compare activity of N-methylpiperidine derivatives to assess steric vs. electronic contributions. Methylation typically reduces binding affinity by 30–50% due to steric hindrance .
- Pharmacophore Mapping: Overlay energy-minimized structures (e.g., Gaussian 09) to identify critical interactions between the enone system and active site residues .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Nitration Control: Batch reactors with precise temperature control (±2°C) prevent exothermic runaway reactions .
- Workup Efficiency: Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for large-scale purification .
- Yield Optimization: Pilot studies using DoE (Design of Experiments) identify critical parameters (e.g., molar ratio, reaction time) .
Advanced: How do substituent variations on the thiophene ring affect photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Nitro substitution red-shifts λₘₐₓ to 340–360 nm (π→π* transition) vs. 300 nm for unsubstituted thiophene .
- Fluorescence Quenching: The nitro group reduces quantum yield (Φ < 0.1) via intersystem crossing to triplet states. Replace with electron-donating groups (e.g., methoxy) to enhance emission .
- TD-DFT Calculations: B3LYP/6-311+G(d,p) predicts absorption spectra within ±10 nm of experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
